AT9283

説明

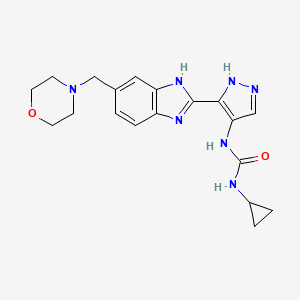

AT9283は、アステックス・セラピューティクス社が開発した、がん治療のための小分子マルチターゲットキナーゼ阻害剤です。 特に、オーロラAおよびオーロラBキナーゼ、ヤヌスキナーゼ2、ヤヌスキナーゼ3、およびABLキナーゼ(T315I変異)に対する強力な活性が知られています 。 この化合物は、さまざまな癌細胞株に対して有意な抗増殖効果を示しており、癌治療の有望な候補となっています .

準備方法

AT9283の合成は、コア構造である1-シクロプロピル-3-[3-(5-モルホリン-4-イルメチル-1H-ベンゾイミダゾール-2-イル)-1H-ピラゾール-4-イル]-尿素の調製から始まる、複数のステップを伴います 。合成経路には、通常、以下が含まれます。

ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンとカルボン酸誘導体の縮合を伴います。

ピラゾール環の導入: このステップは、ヒドラジン誘導体とジケトンの環化を伴います。

モルホリン基の付加: これは、求核置換反応によって達成されます。

最終的な組み立て: 最後のステップは、ベンゾイミダゾールとピラゾールの中間体を、特定の反応条件下で尿素誘導体とカップリングすることを伴います.

This compoundの工業生産方法は広く文書化されていませんが、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。

化学反応解析

This compoundは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体になる可能性があります。

還元: 還元反応は、this compound分子上の官能基を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤と求電子剤があります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬に依存します。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学反応の分析

Step 1: Acid Chloride Formation

The synthesis begins with the conversion of a carboxylic acid derivative to its acid chloride using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) with catalytic DMF :This step activates the carbonyl group for subsequent nucleophilic substitution.

Step 2: Morpholine Coupling

The acid chloride reacts with morpholine in the presence of triethylamine (Et₃N) to form an amide bond :This introduces the morpholine moiety critical for kinase binding.

Step 3: Borane-Mediated Reduction

A ketone intermediate is reduced to a methylene group using sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) :This step ensures proper stereoelectronic alignment for subsequent cyclization.

Step 4: Nitro Group Hydrogenation

Nitro groups on the pyrazole and benzimidazole precursors are reduced to amines using palladium on carbon (Pd-C) under hydrogen gas :This reduction is essential for forming the benzimidazole ring.

Step 5: Urea Formation

The pyrazole and benzimidazole subunits are coupled via urea linkage using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :This step finalizes the core structure of AT9283.

Intermediate Characterization

- Morpholine-Benzimidazole Intermediate : NMR (d⁶-DMSO) δ 3.55 (m, 4H, morpholine), 7.25–7.80 (m, 4H, aromatic) .

- Pyrazole-Urea Intermediate : ESI-MS m/z 418.2 [M+H]⁺ .

Final Product Purity

- HPLC purity >98% (C18 column, acetonitrile/water gradient) .

- Melting point: 215–217°C (decomposition) .

Scale-Up and Process Optimization

- Solvent Selection : THF and DMF preferred for polar aprotic conditions .

- Temperature Control : Critical for avoiding side reactions (e.g., 45–55°C for Boc protection) .

- Catalyst Recycling : Pd-C reused for cost efficiency in hydrogenation .

Stability and Degradation Pathways

This compound is stable under acidic conditions but degrades in alkaline media via urea hydrolysis:Degradation products include cyclopropylamine and morpholine derivatives .

Comparative Kinase Inhibition Profile

While not a chemical reaction, this compound’s bioactivity informs its design:

| Target | IC₅₀ (nM) | Role in Mechanism |

|---|---|---|

| Aurora A | 1.1 | Mitotic spindle regulation |

| Aurora B | 3.0 | Chromosome segregation |

| Bcr-Abl (T315I) | 4.0 | Overcomes tyrosine kinase inhibitor resistance |

This synthesis and reaction analysis underscores the complexity of this compound’s design, balancing kinase selectivity with metabolic stability. The compound’s clinical potential in oncology is rooted in these meticulously optimized chemical steps .

科学的研究の応用

AT9283 has a wide range of scientific research applications, including:

Cancer Research: This compound has shown potent antiproliferative effects on various cancer cell lines, including those resistant to other tyrosine kinase inhibitors.

Cell Cycle Studies: As an inhibitor of Aurora kinases, this compound is used to study the role of these kinases in cell cycle regulation and mitosis.

Signal Transduction Research: This compound is used to investigate the signaling pathways involving Janus kinases and ABL kinase, providing insights into their roles in cancer and other diseases.

作用機序

AT9283は、細胞分裂とシグナル伝達に関与する複数のキナーゼを阻害することによって、その効果を発揮します。 This compoundの主要な分子標的は、オーロラAおよびオーロラBキナーゼであり、有糸分裂チェックポイント制御と細胞分裂において重要な役割を果たします 。 これらのキナーゼを阻害することによって、this compoundは有糸分裂の正常な進行を阻害し、癌細胞の細胞周期停止とアポトーシスにつながります 。 さらに、this compoundは、ヤヌスキナーゼ2、ヤヌスキナーゼ3、およびABLキナーゼ(T315I変異)を阻害し、その抗増殖効果にさらに貢献します .

類似の化合物との比較

This compoundは、複数のキナーゼを高効力で阻害する能力においてユニークです。類似の化合物には、以下が含まれます。

VX-680(MK-0457): 同様の抗増殖効果を示しますが、キナーゼ選択性が異なる、別のオーロラキナーゼ阻害剤。

ダヌセルチブ(PHA-739358): オーロラキナーゼと他の標的に対して活性を持つ、マルチターゲットキナーゼ阻害剤。

バラセルチブ(AZD1152): 強力な抗癌活性を持つ、選択的なオーロラBキナーゼ阻害剤.

これらの化合物と比較して、this compoundはより幅広いキナーゼ阻害スペクトルを持ち、癌研究と治療のための汎用性の高いツールとなっています .

類似化合物との比較

AT9283 is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include:

VX-680 (MK-0457): Another Aurora kinase inhibitor with similar antiproliferative effects but different kinase selectivity.

Danusertib (PHA-739358): A multitargeted kinase inhibitor with activity against Aurora kinases and other targets.

Barasertib (AZD1152): A selective Aurora B kinase inhibitor with potent anticancer activity.

Compared to these compounds, this compound has a broader spectrum of kinase inhibition, making it a versatile tool for cancer research and therapy .

生物活性

AT9283 is a small-molecule multitargeted kinase inhibitor that has garnered attention for its biological activity against various cancers, particularly due to its potent inhibition of Aurora A and Aurora B kinases, as well as Janus kinases (JAKs) and the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML). This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cancer types, and relevant clinical findings.

This compound exerts its biological effects primarily through the inhibition of several key kinases involved in cell cycle regulation and survival pathways. The main mechanisms include:

- Inhibition of Aurora Kinases : this compound inhibits both Aurora A and Aurora B kinases, leading to disruption in mitotic processes. This results in cell cycle arrest and apoptosis in cancer cells.

- JAK Inhibition : The compound also targets JAKs, which are crucial for signaling pathways that promote cell proliferation and survival.

- Impact on STAT3 : this compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a significant role in oncogenesis.

Antimyeloma Activity

A study demonstrated that this compound induced significant cell growth inhibition and apoptosis in multiple myeloma (MM) cells. The mechanism involved an increase in polyploidy and a decrease in phosphorylated histone H3 (p-HH3), indicative of Aurora kinase inhibition. Additionally, genetic depletion studies confirmed that inhibiting STAT3, Aurora A, or Aurora B led to growth inhibition in MM cells .

Anti-Burkitt Lymphoma Properties

Research on Burkitt lymphoma indicated that this compound effectively suppressed cellular proliferation and induced apoptosis. The compound was found to reverse the Warburg effect by reducing the expression of c-MYC and HIF1α proteins, which are often upregulated in aggressive tumors .

Effects on CML Cells

Preclinical studies have shown that this compound significantly decreased the viability of both imatinib-sensitive and resistant CML cell lines. Treatment led to increased apoptosis rates, as evidenced by enhanced caspase-3/7 activity . The compound also caused G2/M phase arrest in these cells, further contributing to its cytotoxic effects.

Phase I Trials

A Phase I clinical trial evaluated the safety and pharmacodynamics of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) and CML. The results indicated that approximately one-third of patients experienced a reduction in bone marrow blasts after treatment. However, no objective or partial remissions were observed due to the lack of significant hematological reconstitution .

Adverse Effects

The treatment was generally well tolerated; however, common adverse effects included myelosuppression, gastrointestinal disturbances, fatigue, and alopecia. Serious adverse events such as cardiomyopathy and myocardial infarction were reported but were reversible upon dose adjustment .

Summary of Findings

| Cancer Type | Biological Activity | Key Mechanisms |

|---|---|---|

| Multiple Myeloma | Induces apoptosis; inhibits cell growth | Inhibition of Aurora A/B; STAT3 phosphorylation |

| Burkitt Lymphoma | Suppresses proliferation; induces apoptosis | Reversal of Warburg effect; inhibition of c-MYC/HIF1α |

| Chronic Myeloid Leukemia | Decreases cell viability; increases apoptosis | G2/M phase arrest; caspase activation |

特性

IUPAC Name |

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPPWBBNUVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026047 | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT9283 is an inhibitor of mitosis (cell division) and is the second most progressed drug candidate in the Astex portfolio of novel molecularly targeted cancer drugs. All of Astex’s current products have been discovered internally using its proprietary drug discovery approach. AT9283 is a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumour growth in a range of tumour models. Aurora kinases play a key role in mitotic checkpoint control in cell division. Both Aurora A and B are over-expressed in many human tumours and are believed to be excellent targets for anti-cancer therapy. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

896466-04-9 | |

| Record name | AT-9283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-9283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAV9KYN9WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。